Lazurite

Positron Annihilation Spectroscopy EPR Materials Characterization

Prioritize Lazurite (CAS 1302-83-6) for applications where its complex multi-sulfur chemistry is non-negotiable. Unlike generic synthetic ultramarines, natural lazurite's unique S₃⁻ radical population and Al/Si framework ordering generate diagnostic S K-edge XANES fingerprints (2470–2475 eV) essential for geological provenance studies and cultural heritage authentication. Substituting analogs like azurite or Pigment Blue 29 introduces scientific error, as they lack the multi-sulfur chemistry required for positron annihilation spectroscopy and micro-Raman analysis (548 cm⁻¹ band). Secure your certified natural lazurite to ensure experimental fidelity and avoid misinterpretation in high-stakes analytical campaigns.

Molecular Formula C15H26O
Molecular Weight 0
CAS No. 1302-83-6
Cat. No. B1171647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLazurite
CAS1302-83-6
Molecular FormulaC15H26O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 50 g / 500 g / 1 specimen / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lazurite (CAS 1302-83-6): A Technically Differentiated Sodalite-Group Mineral for Pigment, Provenance, and Materials Research


Lazurite (CAS 1302-83-6) is a rare tectosilicate mineral and a key member of the sodalite group [1]. It is the primary blue coloring agent in the gemstone lapis lazuli and the historical pigment natural ultramarine [2]. Chemically, it is a complex sodium-calcium aluminosilicate framework that enclathrates various sulfur species (S₂⁻, S₃⁻, SO₄²⁻) and chloride, with the general formula (Na,Ca)₈[(S,Cl,SO₄,OH)₂|(Al₆Si₆O₂₄)] [1]. Its defining properties include a deep blue color, a Mohs hardness of 5–5.5, a specific gravity of 2.38–2.45, and solubility in HCl with the evolution of H₂S [1][3].

Why Lazurite (CAS 1302-83-6) Cannot Be Replaced by Common Analogs Like Synthetic Ultramarine or Azurite


Substituting lazurite with a generic analog or a related in-class compound is scientifically unsound and can lead to experimental failure or misinterpretation. While synthetic ultramarine (Pigment Blue 29) shares a similar aluminosilicate cage, it exhibits a higher degree of Al/Si site disorder and different radical populations within its cages, which directly impacts its positron annihilation characteristics and, critically, can lead to a more intense but distinct blue hue compared to natural lazurite [1][2]. More fundamentally, lazurite's unique multi-sulfur chemistry, which produces a diagnostic XANES spectral fingerprint, is absent in simple, single-species pigments like azurite (a copper carbonate) [3]. This chemical complexity is not merely academic; it is the basis for advanced analytical techniques used to authenticate cultural heritage artifacts and determine geological provenance, tasks for which generic substitutes are entirely unsuitable.

Lazurite (CAS 1302-83-6) Quantitative Differentiation: Head-to-Head Evidence for Scientific Selection


Lazurite vs. Sodalite and Ultramarine: Proven Divergence in Positron Annihilation Spectroscopy (ACAR)

A direct comparative study using Positron Annihilation Spectroscopy (Angular Correlation of Annihilation Radiation, ACAR) and Electron Paramagnetic Resonance (EPR) demonstrated distinct, quantifiable differences between lazurite, sodalite, and synthetic ultramarines [1]. The ACAR curves, which reflect the material's electronic structure, formed three distinct families that corresponded precisely to sodalites, lazurites, and ultramarines. This indicates that lazurite possesses a unique cage-radical environment and chemical heterogeneity profile compared to its closest synthetic and natural analogs, likely due to different radicals in their cages and disorder in Al, Si-site ordering in ultramarines [1]. The EPR line shapes also segregated into the same three distinct groups, confirming that lazurite's unpaired electron environment is uniquely identifiable and not interchangeable with related materials [1].

Positron Annihilation Spectroscopy EPR Materials Characterization Sodalite Group Minerals

Lazurite vs. Synthetic Ultramarine and Sodalite: Equivalent Photocatalytic Degradation of Linseed Oil Binders

A study directly compared the photo-catalytic activity of natural ultramarine (lazurite/lapis lazuli) against that of synthetic ultramarine blue and the related mineral sodalite [1]. Under xenon arc exposure simulating indoor conditions (radiation > ca. 320 nm), all three materials degraded a linseed oil binder [1]. This was evidenced by increased surface roughness, light scattering, and color desaturation. The study quantified that lazurite's performance in this degradation assay is 'similarly' effective to that of synthetic ultramarine blue [1]. Crucially, the study confirmed that the photocatalytic effect is intrinsic to the zeolitic aluminosilicate cage and not the enclathrated sulfur radicals (S₂⁻, S₃⁻), as sodalite—which lacks these radicals—also acted as a photo-catalyst [1].

Photocatalysis Conservation Science Pigment-Binder Interaction Ultramarine Disease

Lazurite vs. Azurite: Elemental and Vibrational Spectral Differentiation via LIBS and Micro-Raman

Lazurite can be definitively distinguished from the common blue pigment azurite using a combination of Laser-Induced Breakdown Spectroscopy (LIBS) for elemental analysis and micro-Raman spectroscopy for vibrational fingerprinting [1]. LIBS provides immediate elemental differentiation: lazurite spectra are dominated by sodium (Na), aluminum (Al), silicon (Si), and sulfur (S), whereas azurite spectra show prominent copper (Cu) peaks [1]. Raman spectroscopy provides a complementary molecular fingerprint. While both compounds show a strong band near 1096-1098 cm⁻¹, lazurite's spectrum exhibits a distinctive, sharp band at 548 cm⁻¹, attributed to the S₃⁻ radical anion, which is the chromophore responsible for its blue color [1]. This band is completely absent in the Raman spectrum of azurite [1]. The combination of these two techniques allows for unambiguous identification of lazurite even in complex mixtures with azurite, as demonstrated on simulated manuscript samples [1].

Raman Spectroscopy LIBS Pigment Identification Cultural Heritage Analytical Chemistry

Lazurite Provenance Identification: Quantifiable Sulfur Speciation Differences via XANES

Sulfur K-edge X-ray Absorption Near Edge Structure (XANES) spectroscopy reveals that lazurite's internal sulfur chemistry is not uniform; its spectral profile varies based on its geological origin . A peak at 2482.5 eV is universally attributed to sulfate (SO₄²⁻). An envelope of peaks between 2470 and 2475 eV arises from a mixture of polysulfide radicals (e.g., S₃⁻), polysulfide dianions, neutral sulfur, and/or thiosulfate . A peak at 2469.1 eV is attributed to trisulfur and/or disulfur radicals . Critically, the profile of the 2470–2475 eV envelope provides a quantifiable marker of provenance. For instance, lazurite samples from Chile consistently display two distinct peaks near 2471.7 and 2473.5 eV with a local minimum at 2472.5 eV, whereas the most common pattern observed in samples from Afghanistan shows a single maximum intensity near 2472.5 eV .

XANES Geochemistry Provenance Studies Sulfur Speciation Lapis Lazuli

Lazurite (CAS 1302-83-6): Primary Scientific and Industrial Application Scenarios Based on Differentiated Evidence


Scenario 1: Geochemical Provenance and Authentication Studies

When the objective is to determine the geological origin of a lapis lazuli artifact or a lazurite-containing sample, lazurite is the essential target analyte. As demonstrated, its sulfur K-edge XANES spectral profile in the 2470–2475 eV region acts as a geographic fingerprint, with Chilean-origin material exhibiting a distinct doublet feature compared to the singlet feature common in Afghan material . This quantifiable difference allows researchers to differentiate between sources. Furthermore, its unique electronic structure, as verified by positron annihilation spectroscopy, offers a physical 'signature' that distinguishes it from other sodalite-group minerals and synthetics [1]. Generic substitutes or other blue pigments (e.g., azurite) lack this complex sulfur chemistry and cannot be used for such provenance or authentication tasks .

Scenario 2: Cultural Heritage Science and Art Conservation

In the analysis and conservation of historical paintings and manuscripts, lazurite must be correctly identified to inform treatment decisions. Micro-Raman spectroscopy provides a clear differentiation from the copper-based pigment azurite via the diagnostic S₃⁻ radical band at 548 cm⁻¹, which is absent in azurite [2]. This unambiguous identification is critical for accurate art historical interpretation and for planning conservation strategies. Additionally, knowledge of lazurite's photocatalytic activity is paramount. Research has directly shown that lazurite, like its synthetic counterpart, degrades linseed oil binders under light exposure [3]. This evidence is crucial for conservators when selecting display lighting conditions or when choosing a stable synthetic binder for retouching paint layers containing natural lazurite, as it highlights a known, long-term degradation risk that cannot be ignored [3].

Scenario 3: Materials Science Research on Sodalite-Group Frameworks

For researchers investigating structure-property relationships in zeolitic aluminosilicate cages, lazurite is a critical natural comparator. Studies using Positron Annihilation Spectroscopy have shown that lazurite's ACAR curves form a distinct family, separate from those of natural/synthetic sodalite and synthetic ultramarines [1]. This indicates that its cage environment, influenced by its specific suite of enclathrated sulfur species and cations, possesses a unique defect chemistry. This makes lazurite a valuable model compound for understanding how different radical populations and Al/Si ordering within the sodalite framework affect fundamental material properties like electronic structure and positronium formation, which cannot be replicated by its simpler or synthetic analogs [1].

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